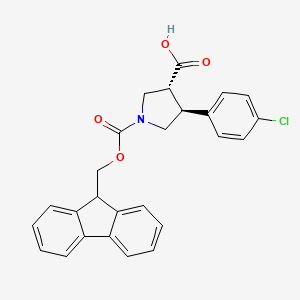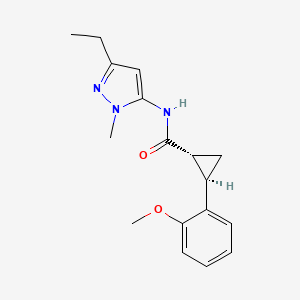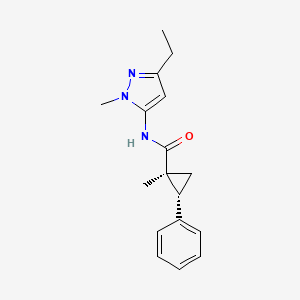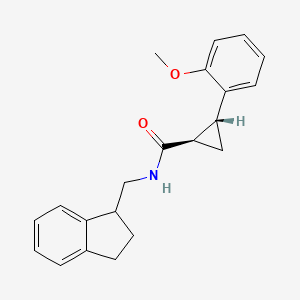![molecular formula C14H20N2O2 B7337719 (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337719.png)
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have promising effects in the treatment of various neurological disorders.
Mécanisme D'action
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can help to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These effects include increased GABA levels, reduced glutamate levels, and increased activity in certain brain regions. These effects are thought to be responsible for the therapeutic benefits of this compound in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide for lab experiments is its high purity and stability, which makes it easy to work with. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction, as research has shown that it can reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of cognitive impairment, as research has shown that it can improve cognitive function in animal models. Additionally, there is interest in developing new derivatives of this compound that may have even greater therapeutic potential.
Méthodes De Synthèse
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis method has been optimized to produce high yields of pure this compound, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and cognitive impairment. Research has shown that this compound can increase the levels of the neurotransmitter GABA in the brain, which can help to reduce the symptoms of these disorders.
Propriétés
IUPAC Name |
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)7-16-8-12(13(9-16)14(15)18)11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,18)/t10-,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSIFCOCWTJJF-UHTWSYAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C(C1)C(=O)N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C[C@@H]([C@H](C1)C(=O)N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2R,4R)-N-(6-methoxypyridin-3-yl)sulfonyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337638.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]quinoline-3-carboxamide](/img/structure/B7337643.png)
![(2S)-1-(7-benzyl-2,7-diazaspiro[4.4]nonan-2-yl)propan-2-ol](/img/structure/B7337652.png)
![methyl 1-[2-oxo-2-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7337663.png)
![(3R,4R)-3-cyclopentyl-1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-ol](/img/structure/B7337670.png)
![(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine](/img/structure/B7337681.png)
![[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7337687.png)

![(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337715.png)


![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)

![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)
